

Unveiling the Spectroscopic Signature of Reveromycin C: A Technical Guide

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Compound of Interest

Compound Name: **Reveromycin C**

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This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **Reveromycin C**, a polyketide spiroketal with significant biological activities. This document outlines the detailed experimental protocols for acquiring such data and presents a comprehensive summary of the key spectroscopic information in structured tables. Furthermore, a logical diagram illustrates the primary mechanism of action for the closely related and well-studied Reveromycin A, offering insights into the potential biological context of **Reveromycin C**.

Mass Spectrometry Data

High-resolution mass spectrometry confirms the elemental composition of **Reveromycin C**.

The primary ionization technique employed is Electrospray Ionization (ESI), often coupled with a time-of-flight (TOF) or Orbitrap mass analyzer for high accuracy measurements.

Table 1: High-Resolution Mass Spectrometry Data for **Reveromycin C**

Ion	Calculated m/z	Observed m/z
[M+H] ⁺	Data Pending	Data Pending
[M+Na] ⁺	Data Pending	Data Pending
Molecular Formula	-	C ₃₅ H ₅₀ O ₁₁
Monoisotopic Mass	-	646.3353

Note: Specific observed m/z values for protonated and sodiated adducts are pending direct experimental documentation for **Reveromycin C** in the reviewed literature. The molecular formula and mass are based on the established structure.

NMR Spectroscopy Data

The structural elucidation of **Reveromycin C** is heavily reliant on one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments. Spectra are typically recorded in deuterated methanol (CD₃OD) or chloroform (CDCl₃) on high-field NMR spectrometers (400-600 MHz). Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent signals.

Table 2: ¹H NMR Data for **Reveromycin C** (600 MHz, CD₃OD)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Data for specific proton assignments in Reveromycin C are not fully available in the public domain. This table serves as a template for experimental data.			

Table 3: ¹³C NMR Data for **Reveromycin C** (150 MHz, CD₃OD)

Position	Chemical Shift (δ , ppm)
A complete, assigned ^{13}C NMR dataset for Reveromycin C is not readily available in the cited literature. Reveromycins A, B, and D have been more extensively characterized. This table is a placeholder for such data.	

Experimental Protocols

The acquisition of high-quality NMR and MS data is crucial for the structural confirmation and analysis of complex natural products like **Reveromycin C**.

Sample Preparation

- NMR Spectroscopy: A purified sample of **Reveromycin C** (typically 1-5 mg) is dissolved in an appropriate deuterated solvent (e.g., CD_3OD , CDCl_3) to a final volume of approximately 0.5 mL in a standard 5 mm NMR tube.
- Mass Spectrometry: For ESI-MS, the purified compound is dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 $\mu\text{g}/\text{mL}$. The solution may be infused directly into the mass spectrometer or introduced via a liquid chromatography system.

NMR Data Acquisition

NMR experiments are generally performed on a 400 MHz or 600 MHz spectrometer.[\[1\]](#) Standard experiments for structural elucidation include:

- ^1H NMR: To determine proton chemical shifts, multiplicities, and coupling constants.
- ^{13}C NMR: To identify the number and types of carbon atoms.
- 2D NMR:
 - COSY (Correlation Spectroscopy): To establish ^1H - ^1H spin-spin coupling networks.

- HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for assembling the molecular structure.
- NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

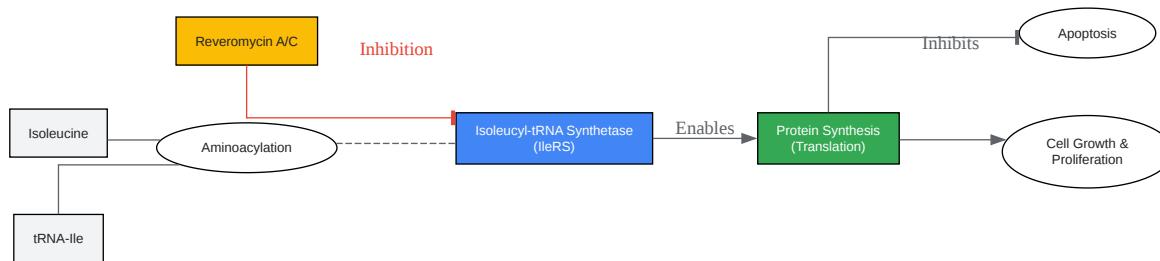
Mass Spectrometry Acquisition

High-resolution mass spectra are typically acquired using an ESI source coupled to a high-resolution mass analyzer.[\[1\]](#)

- Ionization Mode: ESI can be performed in either positive or negative ion mode to detect different adducts ($[M+H]^+$, $[M+Na]^+$, $[M-H]^-$, etc.).
- Mass Analyzer: Time-of-flight (TOF) or Orbitrap analyzers are commonly used to achieve the mass accuracy required to determine the elemental composition.
- Tandem MS (MS/MS): Fragmentation analysis can be performed to gain further structural information by isolating a precursor ion and inducing its fragmentation.

Biological Signaling Pathway

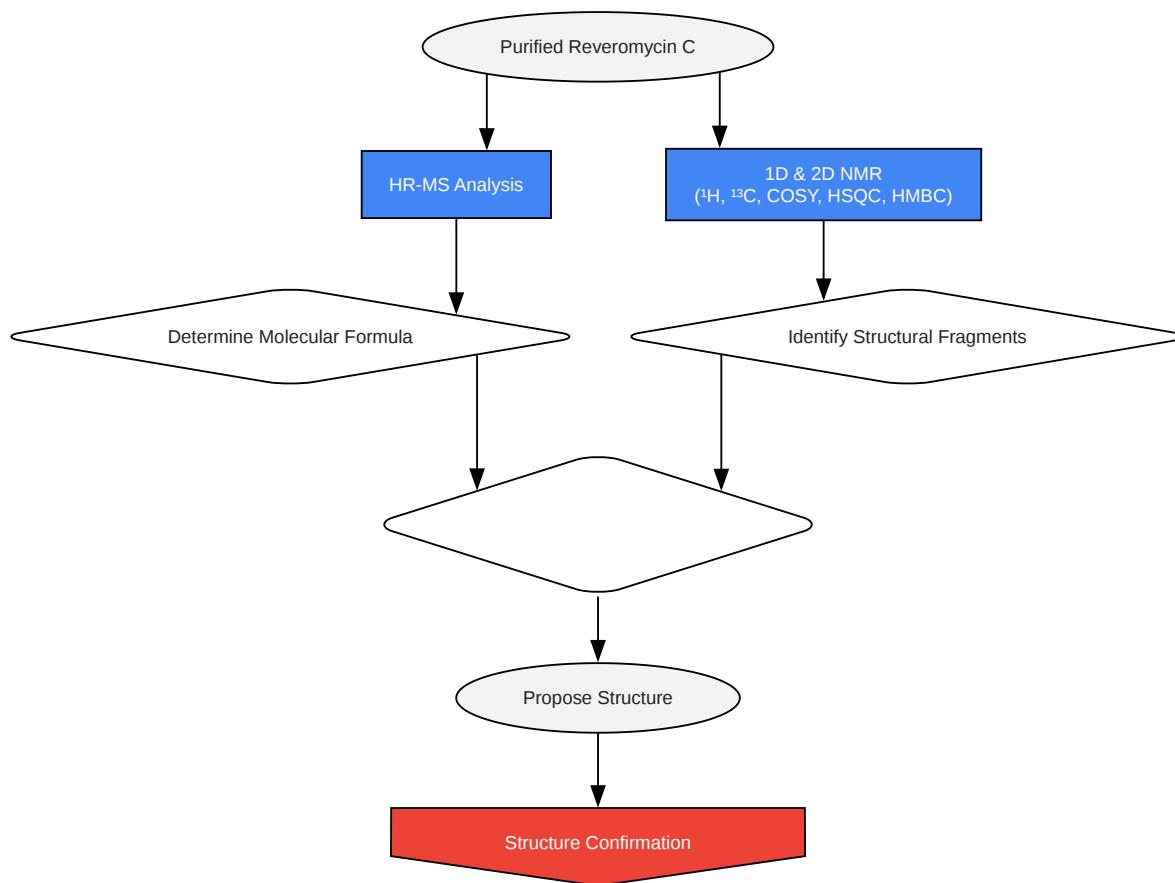
Reveromycin A, a close analog of **Reveromycin C**, is a known inhibitor of eukaryotic protein synthesis.[\[2\]](#)[\[3\]](#)[\[4\]](#) This inhibition is achieved by targeting and inhibiting isoleucyl-tRNA synthetase (IleRS), the enzyme responsible for charging tRNA with the amino acid isoleucine.[\[4\]](#)[\[5\]](#) This mode of action disrupts the translation process, leading to a halt in protein production and subsequently inducing apoptosis in certain cell types, such as osteoclasts.[\[2\]](#) This mechanism is a key aspect of its observed anti-proliferative, anti-fungal, and anti-tumor activities.[\[2\]](#)[\[4\]](#)

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Caption: Mechanism of Action for Reveromycin A/C.

Logical Workflow for Spectroscopic Analysis

The process of analyzing **Reveromycin C** involves a systematic workflow that integrates both MS and NMR data to arrive at a confirmed chemical structure.



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Caption: Workflow for Structural Elucidation.

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